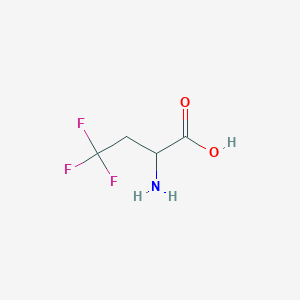

2-Amino-4,4,4-trifluorobutyric acid

Descripción general

Descripción

2-Amino-4,4,4-trifluorobutyric acid is a fluorinated amino acid derivative. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the butyric acid chain. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere of leucine, which can enhance the metabolic stability and bioactivity of pharmaceutical agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,4,4-trifluorobutyric acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process begins with the formation of a nickel (II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide. The resultant alkylated nickel (II) complex is disassembled to reclaim the chiral auxiliary and produce this compound .

Industrial Production Methods: For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base. This complex is alkylated with trifluoromethyl iodide under basic conditions. The resultant alkylated nickel (II) complex is then disassembled to reclaim the chiral auxiliary and produce this compound, which is in situ converted to its N-Fmoc derivative .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview

TFB is widely utilized as a protecting group in solid-phase peptide synthesis (SPPS). The trifluoromethyl group allows for selective modifications of amino acids while preventing unwanted side reactions.

Key Benefits

- Selective Modification : Facilitates the synthesis of complex peptides.

- Improved Pharmacological Profiles : Enhances the stability and bioavailability of peptides.

Case Study: Synthesis of Antimicrobial Peptides

In a study focused on antimicrobial peptides, TFB was incorporated into peptide sequences to improve their stability against enzymatic degradation. The resulting peptides exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.

Drug Development

Overview

The incorporation of TFB into drug design significantly enhances the pharmacological properties of peptide-based therapeutics. Its ability to act as a bioisostere for leucine allows for modulation of lipophilicity and metabolic stability.

Applications

- Therapeutic Agents : Used in the development of drugs targeting various diseases.

- Bioavailability Enhancement : Improves the absorption and distribution characteristics of drug candidates.

| Application Area | Impact |

|---|---|

| Cancer Therapy | Enhanced efficacy in targeting cancer cells. |

| Neurological Disorders | Improved drug delivery to the brain. |

Bioconjugation

Overview

TFB plays a crucial role in bioconjugation processes, facilitating the attachment of peptides to other biomolecules or surfaces. This capability is essential for developing targeted drug delivery systems.

Key Applications

- Targeted Drug Delivery : Enhances the efficacy of biopharmaceuticals by creating stable linkages between biomolecules.

- Diagnostic Applications : Used in developing biosensors and diagnostic agents.

Research in Fluorinated Compounds

Overview

The unique properties of TFB allow researchers to explore the effects of fluorination on biological activity. This research provides valuable insights into drug design and optimization.

Research Findings

Studies indicate that fluorinated amino acids can alter the hydrophobicity and permeability of peptides, potentially enhancing their biological activity.

Analytical Chemistry

Overview

TFB is utilized in various analytical techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, aiding researchers in quality control and product development.

| Technique | Application |

|---|---|

| NMR | Structural analysis of complex biological molecules. |

| Mass Spectrometry | Quantification and detection of substances in samples. |

Mecanismo De Acción

The mechanism of action of 2-Amino-4,4,4-trifluorobutyric acid involves its incorporation into proteins as a bioisostere of leucine. This substitution can alter the three-dimensional structure of the protein, thereby affecting its function. The presence of fluorine atoms enhances the metabolic stability of the compound, making it less susceptible to enzymatic degradation .

Comparación Con Compuestos Similares

2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties.

4,4,4-Trifluorobutyric acid: A related compound used in organic synthesis and pharmaceuticals.

Uniqueness: 2-Amino-4,4,4-trifluorobutyric acid is unique due to its specific structure, which allows it to act as a bioisostere of leucine. This property makes it particularly valuable in drug design and protein engineering .

Actividad Biológica

2-Amino-4,4,4-trifluorobutyric acid (TFBA) is a fluorinated amino acid that has garnered attention in medicinal chemistry for its potential applications in drug design and biological activity. This article reviews the biological properties of TFBA, including its synthesis, mechanisms of action, and therapeutic implications.

TFBA is characterized by the presence of three fluorine atoms attached to the butyric acid backbone, which enhances its metabolic stability and alters its interaction with biological systems. The synthesis of TFBA typically involves multi-step processes that can yield enantiomerically pure forms, which are crucial for biological applications. For instance, a recent study described an efficient method for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid using a recyclable chiral auxiliary .

1. Bioisosterism in Drug Design

TFBA serves as a bioisostere for leucine, a common amino acid in peptides and proteins. The incorporation of TFBA into peptide sequences can modulate their biological activity by enhancing binding affinity to target receptors while maintaining structural integrity . This property makes TFBA valuable in the design of peptidomimetics.

2. Membrane Interaction and Ion Transport

Research has indicated that TFBA can influence membrane assembly and ion transport mechanisms. In silico studies have shown that TFBA-containing peptides can form stable supramolecular structures within lipid bilayers, suggesting potential roles in drug delivery systems . These findings highlight the importance of fluorinated amino acids in enhancing membrane permeability and stability.

3. Antimicrobial and Antiviral Activity

TFBA exhibits notable antimicrobial properties. Studies have reported its bactericidal effects against various pathogens and its potential antiviral activity . The trifluoromethyl group may contribute to these effects by altering the compound's lipophilicity and enhancing its interaction with microbial membranes.

Table 1: Summary of Biological Activities of TFBA

Therapeutic Implications

The unique properties of TFBA position it as a promising candidate for various therapeutic applications:

- Drug Development : Its ability to mimic natural amino acids while providing enhanced stability makes it suitable for developing new drugs targeting metabolic disorders and cancers.

- Diagnostic Tools : The incorporation of TFBA into radiolabeled compounds allows for improved imaging techniques in positron emission tomography (PET), facilitating better diagnosis of diseases .

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936130 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-93-0 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.